L-SERINE UNLABELED

NMDA receptor pharmacology Neuroscience Receptor binding assays

L-Serine unlabeled is the naturally occurring L-enantiomer, essential as a baseline control in stable isotope tracing and as an analytical reference standard for mass spectrometry. Unlike D-serine or glycine, it does not act as an agonist at the NMDA receptor glycine site, making it the optimal negative control for neuroscience research. Procure this ≥99% pure amino acid for HSAN1 clinical trials (400 mg/kg/day), ASCT transporter studies, and metabolomics workflows. Bulk pricing and global shipping available.

Molecular Formula
Molecular Weight NA
Cat. No. B1579713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-SERINE UNLABELED
Molecular WeightNA
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine Unlabeled: A Non-Essential Amino Acid Standard for Metabolic Tracer and Clinical Research


L-Serine unlabeled (CAS 56-45-1) is the naturally occurring L-enantiomer of serine, a proteinogenic amino acid with the molecular formula C₃H₇NO₃. It serves as a fundamental precursor in multiple biosynthetic pathways, including the synthesis of glycine, cysteine, and sphingolipids [1]. In research settings, unlabeled L-serine is utilized as a baseline control in stable isotope tracing experiments, as a cell culture media supplement, and as an analytical reference standard for chromatographic and mass spectrometric methods [2]. It is also under clinical investigation as an oral supplementation therapy for specific inborn errors of metabolism, such as GRIN-related disorders and hereditary sensory and autonomic neuropathy type 1 (HSAN1) [3].

Why L-Serine Unlabeled Cannot Be Replaced by Its D-Enantiomer, Glycine, or Stable Isotope-Labeled Analogs


Substituting L-serine unlabeled with a close structural analog or enantiomer is not scientifically valid due to profound differences in biological activity, receptor pharmacology, and analytical utility. L-Serine and its D-enantiomer exhibit starkly contrasting effects in the central nervous system (CNS); while L-serine is a biosynthetic precursor to D-serine, it does not act as a direct agonist at the NMDA receptor's glycine site, unlike its enantiomer [1]. Similarly, glycine, another NMDA receptor co-agonist, has distinct metabolic and neurotransmitter profiles [2]. In analytical chemistry, unlabeled L-serine is essential as a reference standard to quantify the metabolic fate of its stable isotope-labeled counterparts (e.g., ¹³C, ¹⁵N) in mass spectrometry-based tracer studies, a function that labeled compounds cannot perform [3].

Quantitative Evidence for the Differentiated Selection of L-Serine Unlabeled


L-Serine Unlabeled Exhibits Negligible Agonist Activity at the NMDA Receptor Compared to D-Serine and Glycine

In functional assays measuring NMDA receptor activity, L-serine unlabeled demonstrates significantly lower potency as a co-agonist compared to its enantiomer D-serine and the neurotransmitter glycine. At a concentration of 10 µM, glycine and D-serine both effectively potentiate NMDA-stimulated calcium influx, whereas L-serine is described as 'significantly less active' in this context [1]. This difference is critical for researchers designing studies on glutamatergic signaling, as the use of L-serine will not produce the same receptor activation as D-serine.

NMDA receptor pharmacology Neuroscience Receptor binding assays

Oral L-Serine Unlabeled Fails to Increase Extracellular Serotonin in the Prefrontal Cortex, Unlike D-Serine and Glycine

A direct in vivo microdialysis study in rats compared the effects of oral administration of L-serine, D-serine, and glycine on extracellular serotonin (5-HT) levels in the prefrontal cortex. While both 2 g/kg glycine and 2 g/kg D-serine induced a significant, transient increase in 5-HT levels, the same dose of L-serine (2 g/kg) produced no significant change from baseline [1]. This data demonstrates that the biological effect on this key neurotransmitter system is not shared across the entire serine/glycine class.

Neurochemistry Behavioral pharmacology In vivo microdialysis

L-Serine Unlabeled Exhibits a 1,700-Fold Lower Affinity for the Brain's Na+-Dependent Amino Acid Transporter (System B0,+) Compared to L-Alanine

In adult rat alveolar epithelial cells, the affinity of L-serine for a specific Na+-dependent amino acid cotransport system (System B0,+) was determined. L-Serine had an EC50 of 0.095 mM, which is approximately 3.5-fold lower than the highest affinity substrate tested, L-alanine, which exhibited an EC50 of 0.027 mM [1]. This quantitative difference in transporter affinity has implications for the compound's cellular uptake and distribution kinetics in tissues expressing this transporter.

Membrane transport Pharmacokinetics Cell biology

L-Serine Unlabeled Functions as a Weak Direct Activator of NMDA Receptor Currents with an EC50 in the Millimolar Range

While L-serine is a poor co-agonist at the glycine site of the NMDA receptor, it can directly activate NMDA receptor currents at high concentrations. In rat hippocampal neurons, L-serine increased NMDA receptor-mediated currents with an EC50 of 2.6 mM [1]. This is in stark contrast to the reported potency of D-serine as a co-agonist, which acts in the sub-micromolar range (EC50 ≈ 0.1-0.3 µM) [2]. This three-to-four order-of-magnitude difference in effective concentration highlights the profound functional disparity between the enantiomers.

Ion channel electrophysiology Neuroscience Receptor pharmacology

High-Dose Oral L-Serine Unlabeled Improves Neuropathy Scores in HSAN1 Patients, an Indication Not Shared by Other Amino Acids

In a randomized, placebo-controlled Phase I/II trial, high-dose oral L-serine (400 mg/kg/day) demonstrated a specific therapeutic effect in patients with Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). After one year, the L-serine group showed a significant improvement in the Charcot-Marie-Tooth Neuropathy Score version 2 (CMTNS) compared to placebo (-1.5 units; 95% CI -2.8 to -0.1; p = 0.03) [1]. This effect was accompanied by a 59% decrease in plasma levels of the neurotoxic deoxysphingolipid, deoxysphinganine, in treated patients, compared to an 11% increase in the placebo group (p < 0.001) [1]. This therapeutic effect is mechanism-specific to L-serine's role in sphingolipid biosynthesis and is not an established property of other structurally related amino acids like D-serine or glycine.

Clinical trial Rare disease therapy Neurology

L-Serine Unlabeled is Essential as a Quantitative Standard in Stable Isotope Tracer Experiments

In metabolic flux analysis using stable isotope-resolved metabolomics, unlabeled L-serine serves as an indispensable reference standard. Its role is to establish the baseline signal for natural isotopic abundance, against which the enrichment of labeled isotopologues (e.g., ¹³C, ¹⁵N) is precisely quantified [1]. The inability of a labeled analog to serve this function is a fundamental principle of quantitative mass spectrometry. For instance, in a study tracking hepatic ceramide synthesis, the quantification of both unlabeled and ¹³C₃,¹⁵N-labeled L-serine was essential for calculating tracer incorporation rates [2].

Metabolomics Mass spectrometry Flux analysis

Recommended Scientific and Industrial Applications for L-Serine Unlabeled


As a Non-Active Control in CNS Pharmacology Studies Targeting NMDA Receptors

Based on its negligible co-agonist activity at the glycine site of the NMDA receptor [1] and its failure to increase cortical serotonin levels [2], L-serine unlabeled is the optimal choice for use as a negative control or vehicle comparator in experiments designed to test the effects of D-serine, glycine, or other NMDA receptor modulators. Its use ensures that any observed effects are due to the specific pharmacology of the test compound and not to a class-wide effect of serine.

As an Unlabeled Reference Standard for Quantitative LC-MS/MS Metabolomics

In any stable isotope-assisted metabolomics or fluxomics workflow using labeled L-serine (e.g., ¹³C, ¹⁵N), the unlabeled compound is essential. It must be procured alongside the labeled tracer to serve as the analytical standard for determining natural isotopic abundance, a critical step for calculating precise molar percent enrichment and tracing metabolic fate [1].

As an Investigational Therapy for Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

For clinical research organizations, compounding pharmacies, and academic medical centers engaged in the treatment of HSAN1, L-serine unlabeled is the specific therapeutic agent. Clinical trial data demonstrate that high-dose oral supplementation (400 mg/kg/day) significantly slows disease progression and reduces plasma neurotoxic deoxysphingolipids [1]. This application is unique to L-serine and is not supported for its D-enantiomer or glycine.

As a Key Substrate in Cell Culture Models of Amino Acid Transport

For cell biology research focused on the function and kinetics of specific amino acid transporters (e.g., ASCT1, ASCT2, System B0,+), L-serine unlabeled is a well-characterized substrate. Its defined transport affinities (e.g., EC50 of 0.095 mM for System B0,+) allow for the quantitative assessment of transporter activity and specificity when compared to other substrates like L-alanine [1].

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